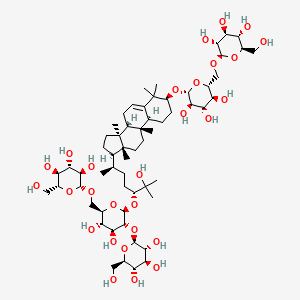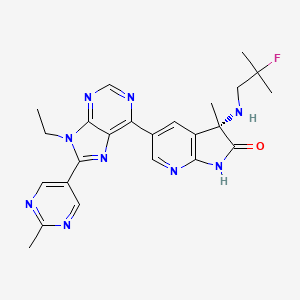![molecular formula C19H21NS B12418068 (3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine](/img/structure/B12418068.png)
(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine is a complex organic compound with a unique structure. This compound features a benzocbenzothiepin core, which is a fused bicyclic system containing sulfur. The presence of deuterium atoms in the N-(trideuteriomethyl) group makes it particularly interesting for various scientific applications, including studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine typically involves multiple steps. One common approach is to start with the benzocbenzothiepin core, which can be synthesized through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the deuterated methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Deuterated methylamine in the presence of a suitable base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a model compound for studying isotopic effects and reaction mechanisms.
Biology: Employed in labeling studies to trace metabolic pathways and understand biological processes.
Medicine: Investigated for its potential therapeutic properties and as a tool for drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of (3Z)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of deuterium atoms can influence the rate of metabolic reactions, providing insights into the kinetic isotope effect.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a similar aromatic structure but different functional groups.
Benzotrifluoride: Another compound with a trifluoromethyl group attached to a benzene ring.
Uniqueness
What sets (3Z)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine apart is the presence of the benzocbenzothiepin core and the deuterated methyl group. These features make it particularly valuable for isotopic labeling studies and provide unique chemical and biological properties.
Properties
Molecular Formula |
C19H21NS |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11-/i1D3 |
InChI Key |
PHTUQLWOUWZIMZ-QRYZPGCSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31 |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


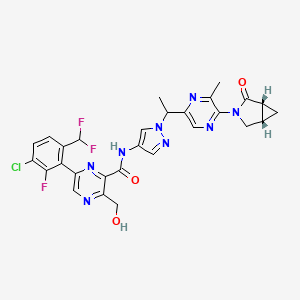
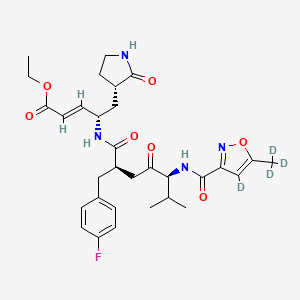
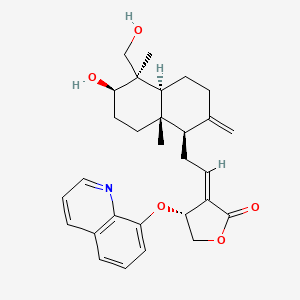
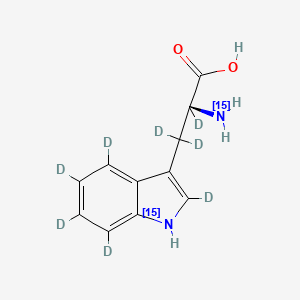
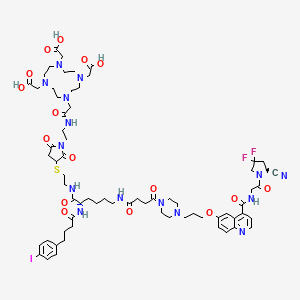
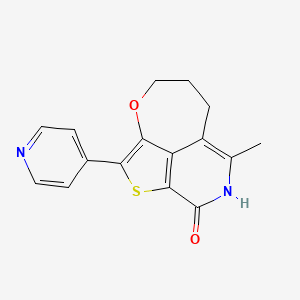

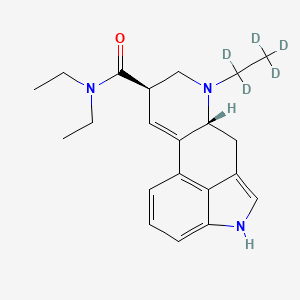
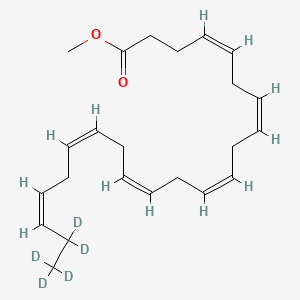
![dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate](/img/structure/B12418031.png)
